molecular formula C19H22N6O2 B2487875 1-methyl-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-1H-indazole-3-carboxamide CAS No. 1903389-70-7

1-methyl-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-1H-indazole-3-carboxamide

Cat. No. B2487875
CAS RN: 1903389-70-7
M. Wt: 366.425
InChI Key: WJAUXFUKSBXUNV-UHFFFAOYSA-N
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Description

The compound is a part of the broader class of chemicals known for their potential in various biochemical applications, including acting as inhibitors or modulators of biological pathways. This specificity stems from their complex molecular structures, which allow for precise interactions with biological targets.

Synthesis Analysis

The synthesis of related N-piperidine carboxamide derivatives often involves multi-step chemical reactions, characterized by the use of FTIR, 1H-NMR, mass spectral, and elemental analysis for compound characterization. These processes typically focus on creating compounds with potential anti-angiogenic and DNA cleavage activities, indicating their utility in cancer research and therapy (Vinaya Kambappa et al., 2017).

Scientific Research Applications

CGRP Receptor Inhibition

One of the research applications of similar compounds involves the development of potent antagonists for the calcitonin gene-related peptide (CGRP) receptor. These compounds are synthesized through a convergent, stereoselective, and economical process. The research focused on creating an enantioselective process for preparing CGRP receptor inhibitors, highlighting the importance of the chiral indazolyl amino ester subunit in the final drug substance. This research aims to develop treatments for conditions such as migraines by inhibiting the CGRP receptor, demonstrating the compound's relevance in neurology and pain management (Cann et al., 2012).

Anticancer and Anti-inflammatory Agents

Another application is found in the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, which have shown promise as anticancer and anti-5-lipoxygenase agents. These compounds are synthesized via condensation of carboxamide with aromatic aldehydes and demonstrate structure-activity relationships (SAR) that are beneficial for cytotoxic and anti-inflammatory activities (Rahmouni et al., 2016).

Rho Kinase Inhibition

Research into novel Rho kinase inhibitors is another significant application. Based on the structure of a specific indazole derivative, novel compounds were synthesized and showed promising activities against Rho kinase I (ROCK I). These inhibitors could have potential therapeutic applications in treating cardiovascular diseases due to their vasorelaxant activity in rat basilar artery ring, demonstrating the compound's utility in cardiovascular pharmacology (Yao et al., 2018).

Soluble Epoxide Hydrolase Inhibition

The compound's framework is also explored in the context of soluble epoxide hydrolase inhibition, where derivatives were identified through high-throughput screening. These inhibitors are designed to improve oral exposure and selectivity, with potential implications for treating various diseases through the modulation of lipid epoxides (Thalji et al., 2013).

Anti-angiogenic and DNA Cleavage

Furthermore, novel N-substituted derivatives were synthesized for their anti-angiogenic and DNA cleavage activities. These compounds blocked the formation of blood vessels in vivo and exhibited potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects, demonstrating the compound's applications in cancer research (Kambappa et al., 2017).

properties

IUPAC Name

1-methyl-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-12-11-16(26)22-19(20-12)25-9-7-13(8-10-25)21-18(27)17-14-5-3-4-6-15(14)24(2)23-17/h3-6,11,13H,7-10H2,1-2H3,(H,21,27)(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAUXFUKSBXUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3=NN(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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